An In-depth Technical Guide to (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic Acid
An In-depth Technical Guide to (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, commonly known as Nε-(tert-butoxycarbonyl)-L-lysine or H-Lys(Boc)-OH, is a pivotal lysine derivative extensively utilized in the field of peptide chemistry and drug development. Its strategic design, featuring a tert-butoxycarbonyl (Boc) protecting group on the ε-amino group of the L-lysine side chain, allows for the selective formation of peptide bonds at the α-amino group while the side chain remains protected. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Core Chemical Properties
(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is a white to off-white solid.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₄ |
| Molecular Weight | 246.30 g/mol [1][2] |
| IUPAC Name | (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
| CAS Number | 2418-95-3[1] |
| Appearance | White to off-white solid/powder[1] |
| Melting Point | 250 °C (decomposes) |
| Boiling Point | 412.9 °C at 760 mmHg |
| Solubility | Slightly soluble in water (2 mg/mL), methanol, and acetic acid.[1] |
| Optical Rotation | [α]D²⁰ = +15 ± 3º (c=1 in acetic acid)[3] |
Spectroscopic Data
While detailed spectral data with assigned peaks can vary slightly based on the solvent and instrument conditions, the following provides a general overview of the expected spectroscopic characteristics for (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid.
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¹H NMR: A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the structure of (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid.
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¹³C NMR: Similar to the proton NMR, the carbon spectrum is expected to be in agreement with the molecular structure.
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Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 247.1652, corresponding to the molecular formula C₁₁H₂₃N₂O₄⁺.
Experimental Protocols
The synthesis of (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is a critical process for its application in peptide synthesis. Below are detailed methodologies for its preparation.
Synthesis of (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic Acid from L-Lysine
This protocol outlines a common method for the selective protection of the ε-amino group of L-lysine.
Materials:
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L-Lysine hydrochloride
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
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Dioxane
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Water
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Ethyl acetate
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Hydrochloric acid (HCl) or Potassium bisulfate (KHSO₄)
Procedure:
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Dissolution: Dissolve L-lysine hydrochloride in a mixture of dioxane and water.[4]
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pH Adjustment: Adjust the pH of the solution to approximately 10-11 by the dropwise addition of a 1 M NaOH solution or by using sodium bicarbonate.[4] This deprotonates the amino groups, making them nucleophilic.
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Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the lysine solution while maintaining the pH. The reaction mixture is typically stirred at room temperature for several hours to overnight.[4]
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Work-up:
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Concentrate the reaction mixture under reduced pressure to remove the dioxane.
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Wash the aqueous solution with ethyl acetate to remove any unreacted di-tert-butyl dicarbonate and byproducts.
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Carefully acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid such as HCl or KHSO₄.[4] This protonates the carboxylic acid and the α-amino group, while the Boc-protected ε-amino group remains neutral.
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Extract the product into an organic solvent like ethyl acetate.[4]
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Purification:
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Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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The product can be further purified by recrystallization or column chromatography if necessary.
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A general workflow for this synthesis is depicted in the following diagram:
Applications in Peptide Synthesis
The primary application of (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is as a building block in solid-phase peptide synthesis (SPPS). The Boc group on the side chain is stable to the conditions used for the removal of the temporary Nα-protecting group (typically Fmoc), ensuring the integrity of the side chain during peptide elongation.
Role in Solid-Phase Peptide Synthesis (SPPS)
In a typical Fmoc-based SPPS workflow, the C-terminal amino acid is first anchored to a solid support (resin). The synthesis then proceeds by a series of deprotection and coupling steps. When incorporating a lysine residue, Fmoc-Lys(Boc)-OH is used. The Fmoc group is removed to allow for the coupling of the next amino acid, while the Boc group remains intact. The Boc group is then removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).
A simplified logical flow of incorporating H-Lys(Boc)-OH into a peptide chain via SPPS is illustrated below:
Biological Significance
It is important to note that (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid is a synthetic amino acid derivative designed for chemical synthesis. Extensive literature searches have not revealed any direct involvement of this compound in biological signaling pathways or other physiological processes in its protected form. Its significance lies in its role as a precursor for the synthesis of peptides and peptidomimetics that may have biological activity.
Safety and Handling
(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to store the compound in a cool, dry place. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
This technical guide provides a foundational understanding of the chemical properties, synthesis, and primary application of (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid. For researchers and professionals in drug development, a thorough grasp of these aspects is essential for the successful design and synthesis of novel peptide-based therapeutics.
